
2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone" is a complex organic molecule that appears to be related to various research studies focusing on chlorophenyl compounds and their derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The studies provided involve the synthesis, structural analysis, and reactivity of similar chlorophenyl compounds, which can offer insights into the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related chlorophenyl compounds typically involves multi-step reactions, including Michael addition, chlorination, and condensation reactions. For instance, the synthesis of a novel quinolinone derivative was achieved using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another compound was synthesized effectively by chlorination of a quinolinone derivative using POCl3 reagent . These methods suggest that the synthesis of "2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone" could involve similar strategies, potentially starting from a quinolinone precursor and introducing the chlorophenyl moiety through a halogenation step.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds has been extensively studied using techniques such as X-ray crystallography, vibrational spectroscopy, and computational methods like density functional theory (DFT) . These studies provide detailed information on the geometry, electronic distribution, and potential reactive sites of the molecules. For example, the molecular electrostatic potential study of one compound indicated that the negative regions are mainly localized over the carbonyl group and phenyl rings, suggesting sites for electrophilic attack, while positive regions are localized over nitrogen atoms, indicating nucleophilic attack sites .
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds towards various nucleophiles has been explored, revealing that these molecules can undergo Michael-type nucleophilic addition reactions . The study of a benzo[b]thiophene sulfoxide derivative showed that it undergoes nucleophilic addition under both basic and acidic conditions, leading to functionalized products . This suggests that "2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone" may also exhibit reactivity towards sulfur- and oxygen-containing nucleophiles, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure and the presence of various functional groups. Theoretical calculations, such as DFT, have been used to predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which correlate well with experimental data . These properties are essential for understanding the behavior of the compounds in different environments and their potential applications. For instance, the nonlinear optical properties of one compound were evaluated, indicating its potential use in material science applications .
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNOS/c18-14-7-9-15(10-8-14)21-12-17(20)19-11-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-10H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYZBZRGRXYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2524468.png)


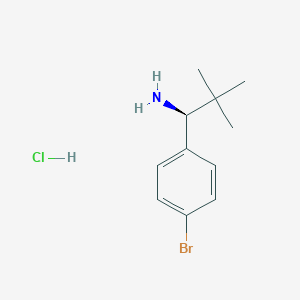
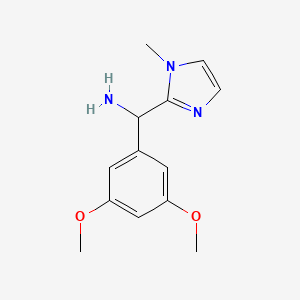
![N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524474.png)
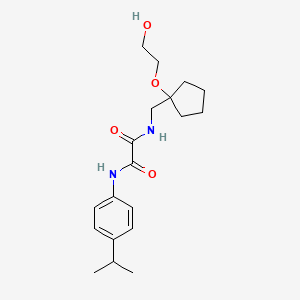

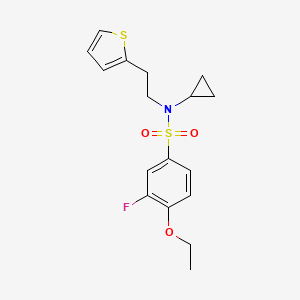

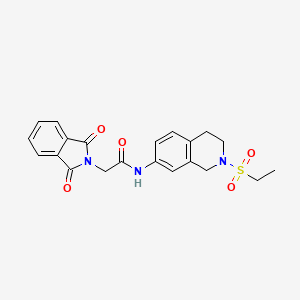
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2524487.png)

